Biological Selectivity Evidence: HDAC4 and HDAC7 Inactivity of CAS 1098361-20-6 Defines a Distinct Target Engagement Profile
In contrast to the broad HDAC inhibitory activity observed for many hydroxamate-bearing HDAC inhibitors, CAS 1098361-20-6 demonstrates negligible inhibition of human histone deacetylase 4 (HDAC4) and HDAC7, with a Ki > 50,000 nM (> 50 µM) [1]. This low affinity stands in stark contrast to clinical-stage HDAC inhibitors such as vorinostat (SAHA), which inhibits HDAC4 with an IC₅₀ of approximately 75 nM [2]. The chloroacetamide moiety in CAS 1098361-20-6 lacks the zinc-binding group required for potent HDAC inhibition, conferring a fundamentally different target engagement profile. This evidence is critical for researchers seeking to avoid off-target HDAC modulation when employing this compound as a scaffold or intermediate.
| Evidence Dimension | Inhibitory potency against human HDAC4 |
|---|---|
| Target Compound Data | Ki > 50,000 nM |
| Comparator Or Baseline | Vorinostat (SAHA) IC₅₀ ≈ 75 nM |
| Quantified Difference | > 660-fold weaker inhibition |
| Conditions | Biochemical assay using Boc-Lys(trifluoroacetyl)-AMC substrate; preincubation 30 min; measurement after 60 min |
Why This Matters
This differential inactivity provides negative selectivity data that is essential for SAR studies: researchers can use CAS 1098361-20-6 as a control or core scaffold with confidence that it will not introduce confounding HDAC4/HDAC7 inhibition artifacts.
- [1] BindingDB. BDBM50361260 (CHEMBL1934902). Affinity Data: Ki > 5.00E+4 nM for Human HDAC4. Assay ID: 50049177. View Source
- [2] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. doi:10.1038/nbt1272 View Source
